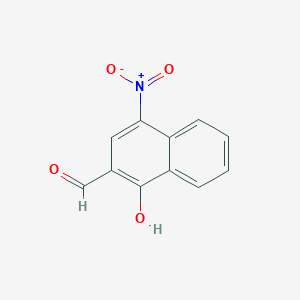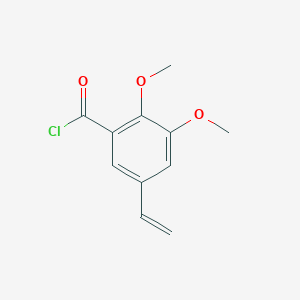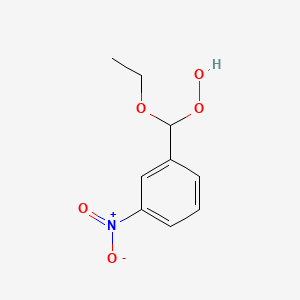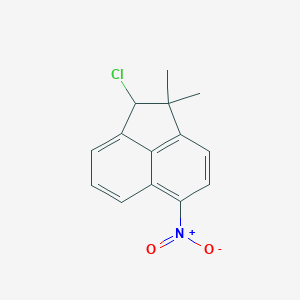
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives. This compound is characterized by the presence of a chloro group, two methyl groups, and a nitro group attached to the acenaphthylene core. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of acenaphthylene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The final step involves the chlorination of the nitrated product using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-amino-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene.
Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1-dimethyl-6-nitroacenaphthene
- 2-Chloro-1,1-dimethyl-5-nitroacenaphthylene
- 2-Bromo-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene
Uniqueness
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the acenaphthylene core makes it a versatile compound for various applications.
Properties
CAS No. |
112083-00-8 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-chloro-2,2-dimethyl-5-nitro-1H-acenaphthylene |
InChI |
InChI=1S/C14H12ClNO2/c1-14(2)10-6-7-11(16(17)18)8-4-3-5-9(12(8)10)13(14)15/h3-7,13H,1-2H3 |
InChI Key |
WCCWCZNEFBUMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



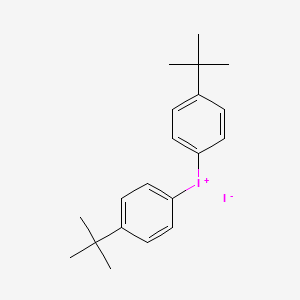
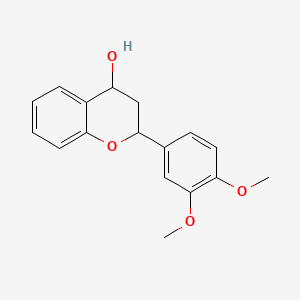
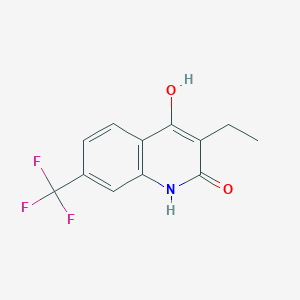
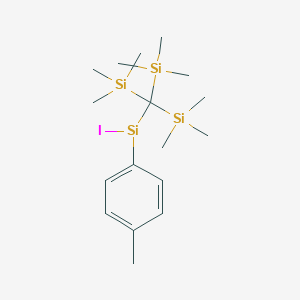
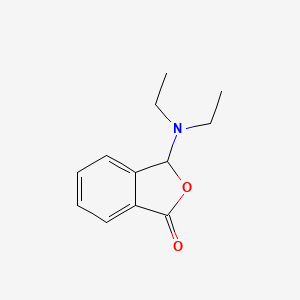
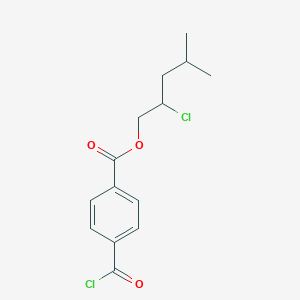
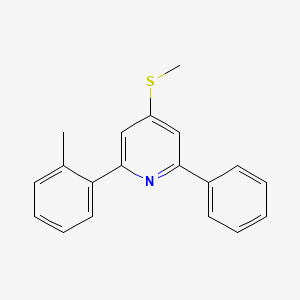
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
